Tert-butyl 3,5-difluoro-4-formylbenzoate

描述

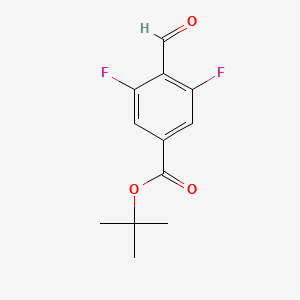

Tert-butyl 3,5-difluoro-4-formylbenzoate (CAS No. 467442-12-2) is a fluorinated aromatic ester compound characterized by a tert-butyl ester group, two fluorine substituents at the 3- and 5-positions, and a formyl group at the 4-position of the benzene ring. This structure confers unique chemical properties, making it valuable in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. The formyl group serves as a reactive site for further functionalization, such as condensation or nucleophilic addition reactions.

Current applications focus on its role as an intermediate in synthesizing complex molecules, leveraging its stability and tunable reactivity.

属性

IUPAC Name |

tert-butyl 3,5-difluoro-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-12(2,3)17-11(16)7-4-9(13)8(6-15)10(14)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIZOEBUVZHPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620216 | |

| Record name | tert-Butyl 3,5-difluoro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467442-12-2 | |

| Record name | 1,1-Dimethylethyl 3,5-difluoro-4-formylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467442-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3,5-difluoro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of tert-butyl 3,5-difluoro-4-formylbenzoate typically involves the following steps:

Starting Material: The synthesis begins with 3,5-difluorobenzoic acid.

Esterification: The carboxyl group of 3,5-difluorobenzoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to form tert-butyl 3,5-difluorobenzoate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

化学反应分析

Tert-butyl 3,5-difluoro-4-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields tert-butyl 3,5-difluoro-4-carboxybenzoate, while reduction yields tert-butyl 3,5-difluoro-4-hydroxymethylbenzoate.

科学研究应用

Chemical Properties and Structure

Tert-butyl 3,5-difluoro-4-formylbenzoate has the molecular formula and a molecular weight of approximately 242.22 g/mol. It features a tert-butyl group attached to a benzoate structure with two fluorine atoms at the 3 and 5 positions and an aldehyde functional group at the 4 position. The presence of fluorine enhances its lipophilicity and potential bioactivity, making it a candidate for various applications in pharmaceuticals and agrochemicals .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:

- Aldol Reactions : The aldehyde group can engage in aldol condensation reactions, leading to the formation of larger carbon frameworks.

- Fluorination Reactions : The fluorine atoms can be involved in further fluorination processes, enhancing the compound's properties for specific applications .

Synthetic Route Table

| Reaction Type | Description | Reference |

|---|---|---|

| Aldol Condensation | Forms larger carbon compounds | |

| Fluorination | Enhances lipophilicity and reactivity |

Medicinal Chemistry

The unique structure of this compound positions it as a promising candidate in drug discovery. Fluorinated compounds are known to exhibit improved metabolic stability and bioactivity. Research indicates that similar fluorinated compounds have shown potential as:

- Anticancer Agents : Compounds with similar structures have been synthesized and tested for their ability to inhibit cancer cell growth.

- Antimicrobial Agents : The lipophilic nature of fluorinated compounds often correlates with enhanced membrane permeability, making them effective against microbial infections .

Agrochemical Applications

In the field of agrochemicals, this compound can be utilized as an active ingredient or as an intermediate in the synthesis of pesticides and herbicides. The increased lipophilicity due to fluorination allows for better absorption and efficacy in agricultural applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various fluorinated benzoate derivatives, including this compound. Results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Agrochemical Efficacy

Research on fluorinated agrochemicals demonstrated that compounds similar to this compound showed improved effectiveness against resistant strains of pests. Field trials indicated a higher yield in crops treated with these compounds compared to traditional pesticides .

作用机制

The mechanism of action of tert-butyl 3,5-difluoro-4-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets by influencing electronic and steric properties. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are crucial for its biological and chemical activity .

相似化合物的比较

Key Observations:

Ester vs. Carboxylic Acid : The tert-butyl and methyl esters (CAS 467442-12-2 and 85070-58-2) are less polar than their carboxylic acid counterparts (e.g., 1201597-23-0), enhancing solubility in organic solvents. The tert-butyl group offers superior steric protection against nucleophiles compared to methyl, requiring stronger acids (e.g., trifluoroacetic acid) for deprotection .

Fluorine Substitution : All compounds feature fluorine atoms, which increase electronegativity and influence aromatic electrophilic substitution patterns. The 3,5-difluoro arrangement in the main compound may direct further functionalization to the para-position relative to the formyl group.

Formyl Group Reactivity : The formyl group in CAS 467442-12-2 enables reactions such as Schiff base formation or aldol condensation, distinguishing it from methyl- or carboxylic acid-containing analogs .

Physicochemical and Reactivity Profiles

Stability and Reactivity:

- Acid Sensitivity : Tert-butyl esters (e.g., CAS 467442-12-2) are prone to acid-catalyzed cleavage, releasing isobutylene gas, a trait shared with tert-butyl alcohol derivatives . This contrasts with methyl esters (e.g., CAS 85070-58-2), which hydrolyze under milder basic conditions.

- Oxidative Stability : Fluorine substitution generally enhances oxidative stability. However, the tert-butyl group’s susceptibility to strong oxidizers (e.g., peroxides) necessitates careful storage .

- Thermal Stability : The tert-butyl ester’s bulky structure may improve thermal stability compared to linear alkyl esters, though decomposition products under high heat remain uncharacterized.

生物活性

Tert-butyl 3,5-difluoro-4-formylbenzoate (C₁₂H₁₂F₂O₃) is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a tert-butyl group attached to a benzoate structure, which includes two fluorine atoms at the 3 and 5 positions and an aldehyde functional group at the 4 position. Its molecular weight is approximately 242.22 g/mol, and it exhibits increased lipophilicity due to the presence of fluorine atoms, which can enhance its bioactivity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The difluoro groups can influence electronic properties, enhancing the compound's ability to interact with enzymes and receptors. This can lead to modulation of biochemical pathways associated with various biological effects, including antimicrobial and anti-inflammatory activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition against Klebsiella pneumoniae, a common pathogen associated with hospital-acquired infections. The minimum inhibitory concentration (MIC) was determined to be in the range of 16-32 µg/mL .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown promise in anti-inflammatory applications. In vitro assays revealed that this compound effectively reduced pro-inflammatory cytokine production in macrophage cell lines stimulated with lipopolysaccharides (LPS). The compound's ability to modulate inflammatory responses suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C₁₂H₁₂F₂O₃ | 242.22 g/mol | Antimicrobial, anti-inflammatory |

| Tert-butyl 4-formylbenzoate | C₁₂H₁₄O₃ | 214.21 g/mol | Moderate antimicrobial activity |

| Tert-butyl 3-fluoro-4-formylbenzoate | C₁₂H₁₂F O₃ | 228.21 g/mol | Limited bioactivity |

This table illustrates that while this compound possesses enhanced biological activities compared to its analogs due to the presence of two fluorine atoms.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated benzoates. This compound was highlighted for its superior efficacy against Klebsiella pneumoniae, outperforming other tested compounds .

- Inflammation Modulation : Research conducted on macrophage cell lines indicated that treatment with this compound resulted in a significant decrease in TNF-alpha levels post-LPS stimulation. This suggests its potential as an anti-inflammatory agent .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 3,5-difluoro-4-formylbenzoate?

- Methodology : The synthesis of fluorinated benzoates often involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, describes a step using Cs₂CO₃ in DMF at 60°C for 24 hours to introduce difluoro substituents. For the tert-butyl ester group, tert-butyl chloride with ZnCl₂ in nitromethane (as in ) is a viable approach.

- Key Variables : Temperature, solvent polarity (e.g., DMF vs. nitromethane), and base strength (Cs₂CO₃ vs. KOH) significantly impact yield. Lower temperatures (e.g., RT) may favor esterification, while higher temperatures (e.g., 180°C) are used for aryl coupling .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?

- Methodology :

- ¹⁹F NMR : The two fluorine atoms at positions 3 and 5 will show distinct coupling patterns. For example, in 3,5-difluoro analogs, splitting due to meta-fluorine coupling (J ≈ 8–12 Hz) is typical .

- ¹H NMR : The aldehyde proton (δ ~10 ppm) and tert-butyl group (δ ~1.3 ppm) provide diagnostic peaks.

- IR : A strong C=O stretch (~1700 cm⁻¹) for the ester and aldehyde groups confirms functionality.

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the formylation of 3,5-difluorobenzoic acid derivatives?

- Methodology :

- Protecting Groups : Use tert-butyl esters to block carboxylic acid reactivity during formylation.

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids (as in ) can direct formylation to the para position .

- Temperature Control : Slow addition of formylating agents (e.g., DMF/POCl₃) at 0–5°C minimizes over-oxidation.

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of the aldehyde group in this compound?

- Analysis :

- Electrophilicity : Fluorine atoms increase the aldehyde's electrophilicity, enhancing its reactivity in nucleophilic additions (e.g., Grignard reactions).

- Stability : Fluorine’s inductive effect stabilizes the carbonyl group against hydrolysis but may increase susceptibility to oxidation. Computational studies (DFT) are recommended to quantify these effects .

Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?

- Case Study :

- Discrepancy : Yields range from 40–75% in similar procedures (e.g., vs. other aryl formylation methods).

- Resolution :

- Purity of Reagents : Trace moisture in DMF or Cs₂CO₃ can deactivate catalysts.

- Workup Protocols : Acidic workups may hydrolyze the tert-butyl ester. Use milder conditions (e.g., aqueous NaHCO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。